

Comparative Bioactivity Guide: Thiomorpholine vs. Morpholine Phenyl Ketones

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Compound of Interest

Compound Name:	Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone
CAS No.:	898782-54-2
Cat. No.:	B1368641

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Executive Summary: The Chalcogen Switch

In medicinal chemistry, the bioisosteric replacement of the morpholine oxygen (group 16, period 2) with a thiomorpholine sulfur (group 16, period 3) is a strategic "chalcogen switch." While both heterocycles serve as versatile amine components in phenyl ketone scaffolds (typically Mannich bases), they drive divergent biological outcomes.

Morpholine confers water solubility and metabolic stability against oxidation, making it ideal for systemic distribution. Thiomorpholine, with its bulky, lipophilic sulfur atom, enhances membrane permeability and van der Waals interactions, often resulting in superior potency against fungal pathogens and mycobacteria, albeit with a liability for S-oxidation.

Part 1: Physicochemical Profiling

The fundamental difference in bioactivity stems from the electronic and steric disparity between the ether oxygen and the thioether sulfur.

Table 1: Physicochemical Comparison of the Heterocycles

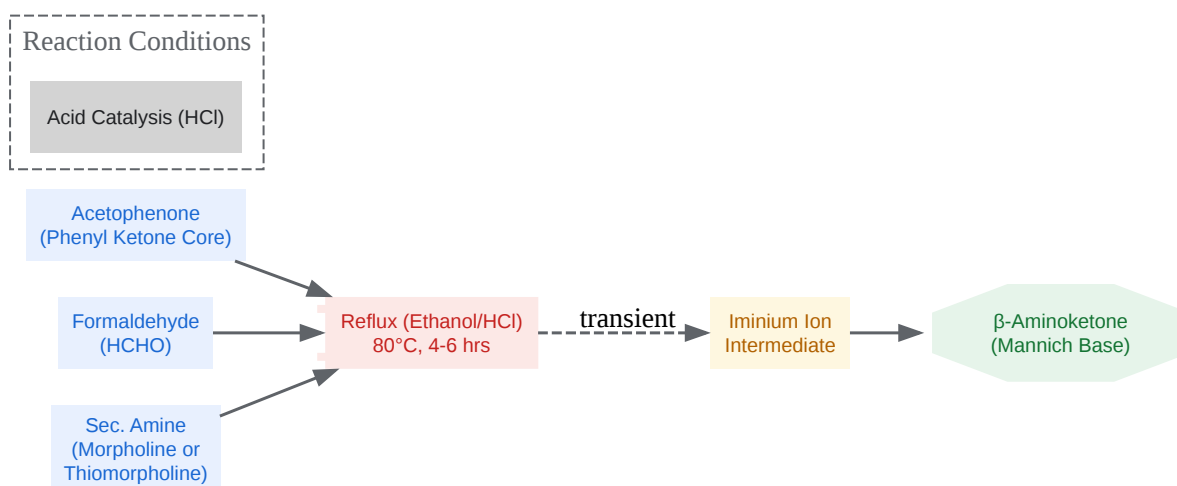
Feature	Morpholine Moiety	Thiomorpholine Moiety	Impact on Drug Design
Heteroatom	Oxygen (Hard Base)	Sulfur (Soft Base)	S is larger (1.04 Å vs 0.66 Å radius), affecting receptor fit.
LogP (Lipophilicity)	~ -0.86 (Hydrophilic)	~ 0.15 (Lipophilic)	Thiomorpholine derivatives penetrate lipid bilayers (BBB, fungal walls) more effectively.
H-Bonding	Acceptor (Ether O)	Weak Acceptor (Thioether S)	Morpholine forms stronger H-bonds with receptor pockets.
pKa (Conjugate Acid)	8.36	9.00	Thiomorpholine is slightly more basic; affects ionization at physiological pH.
Conformation	Chair (Rigid)	Chair (Twisted/Flexible)	Sulfur's longer bond lengths allow greater conformational flexibility.

Part 2: Synthesis of Phenyl Ketone Mannich Bases

The most common bioactive scaffold incorporating these amines is the

-aminoketone, synthesized via the Mannich reaction. This one-pot condensation links an acetophenone derivative, formaldehyde, and the secondary amine.

Graphviz Diagram: Mannich Synthesis Workflow



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Figure 1: General synthetic pathway for generating phenyl ketone Mannich bases. The reaction relies on the in situ formation of an electrophilic iminium ion.

Experimental Protocol: Synthesis of 3-amino-1-phenylpropan-1-ones

- Reagents: Equimolar amounts (0.01 mol) of acetophenone, paraformaldehyde, and the respective amine (morpholine or thiomorpholine).
- Solvent: Absolute ethanol (20 mL) with catalytic conc. HCl (0.5 mL).
- Procedure:
 - Dissolve acetophenone in ethanol.
 - Add paraformaldehyde and the amine.
 - Adjust pH to ~4-5 with HCl.
 - Reflux at 80°C for 6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

- Work-up: Cool the mixture to precipitate the solid hydrochloride salt. Filter and recrystallize from ethanol/acetone.

Part 3: Comparative Bioactivity Data

The following data aggregates findings from multiple studies on Mannich bases derived from acetophenone.

Case Study A: Antimicrobial Potency

Thiomorpholine derivatives often outperform morpholine analogs against fungal strains due to the lipophilic sulfur facilitating penetration of the ergosterol-rich fungal cell membrane.

Table 2: Comparative MIC Values ($\mu\text{g/mL}$) Data synthesized from comparative Mannich base studies (e.g., *S. epidermidis* inhibition).

Pathogen Type	Organism	Morpholine Derivative (O)	Thiomorpholine Derivative (S)	Interpretation
Gram (+) Bacteria	S. aureus	12.5 - 25.0	25.0 - 50.0	Morpholine is often superior for Gram (+) due to polarity requirements for cell wall interaction.
Gram (-) Bacteria	P. aeruginosa	>100	50.0 - 100	Thiomorpholine shows enhanced activity against lipid-rich outer membranes of Gram (-).
Fungi	C. albicans	50.0	12.5 - 25.0	Critical Advantage: Thiomorpholine is significantly more potent antifungally.
Mycobacteria	M. tuberculosis	Moderate	High	Thiomorpholine's lipophilicity aids penetration of the mycolic acid layer.

Case Study B: Cytotoxicity (Anticancer)

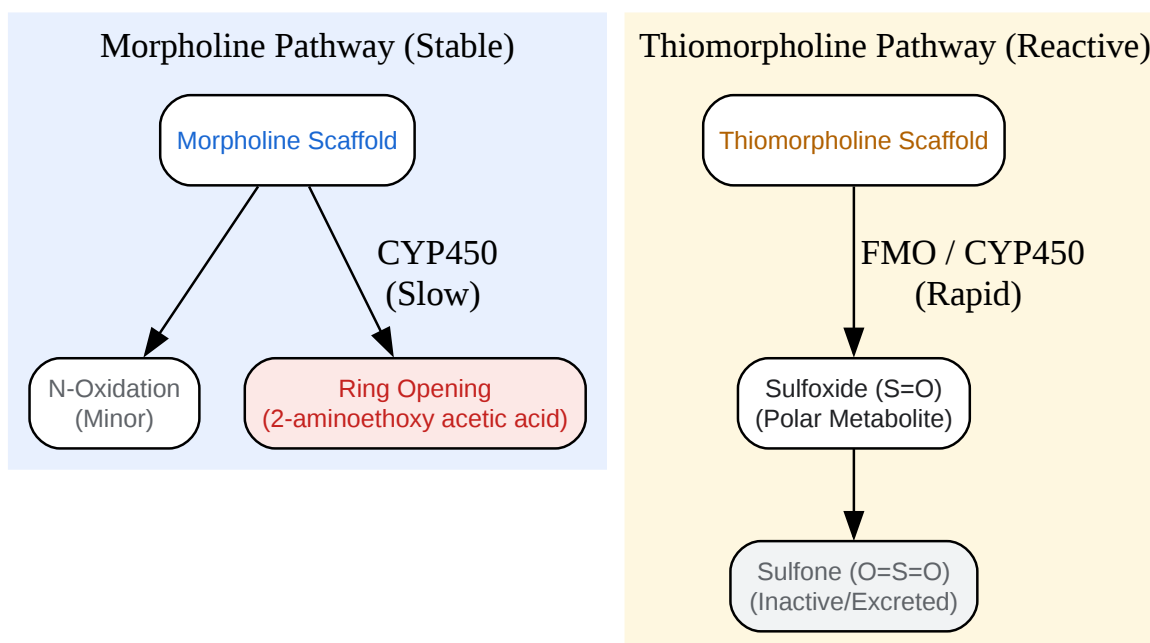
In phenyl ketone chalcone derivatives, the thiomorpholine moiety often exhibits higher cytotoxicity against specific cancer lines, though morpholine offers a better safety profile (lower toxicity to normal cells).

- Morpholine Derivative (MD-6): High safety profile.[1][2] Hemolysis of 0.2-5.5% at antimicrobial concentrations.[1][2]
- Thiomorpholine Derivative: Higher potency against MCF-7 (Breast Cancer) but narrower therapeutic index.

Part 4: Metabolic Fate & ADME

The choice between these two heterocycles dictates the metabolic stability of the final drug candidate.

Graphviz Diagram: Metabolic Pathways



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Figure 2: Metabolic divergence. Thiomorpholine is susceptible to rapid S-oxidation, which drastically alters polarity and may deactivate the drug or create active metabolites.

ADME Implications

- Morpholine: High oral bioavailability, lower clearance. Risk of N-nitrosation (toxic) if not hindered, but generally considered a "safe" pharmacophore (e.g., Gefitinib, Linezolid).

- Thiomorpholine: The "Soft Spot."^[3] The sulfur atom is a metabolic handle.^[3] It can be exploited to create prodrugs (where the sulfoxide is the active form) or avoided if long half-life is required.

Part 5: Experimental Validation Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

To validate the bioactivity differences, use a standard broth microdilution method.

- Preparation: Dissolve test compounds (Morpholine/Thiomorpholine ketones) in DMSO (1 mg/mL stock).
- Inoculum: Adjust bacterial/fungal suspension to CFU/mL (0.5 McFarland standard).
- Plate Setup: Use 96-well plates. Add 100 μ L of nutrient broth (Mueller-Hinton for bacteria, Sabouraud for fungi).
- Dilution: Perform serial 2-fold dilutions of the test compounds.
- Incubation:
 - Bacteria: 37°C for 24 hours.
 - Fungi: 25°C for 48 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

Protocol 2: Lipophilicity Assessment (Shake Flask Method)

- System: Octanol/Water (phosphate buffer pH 7.4).

- Process: Dissolve compound in octanol saturated with water. Add equal volume of water saturated with octanol. Shake for 24 hours.
- Analysis: Separate phases and analyze concentration in each phase via UV-Vis spectrophotometry or HPLC.
- Calculation:

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